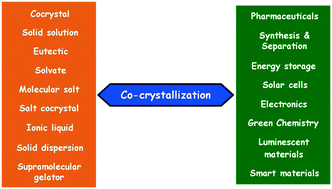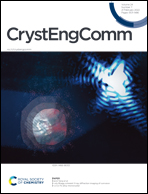Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications
CrystEngComm Pub Date: 2016-09-19 DOI: 10.1039/C6CE01835A
Abstract
Co-crystallization is the supramolecular phenomenon of aggregation of two or more different chemical entities in a crystalline lattice through non-covalent interactions. It encompasses the study of the manifestation of multi-component crystalline solids as well as their design. The chemistry community and the literature suggest cocrystals with reference to co-crystallization products and multi-component crystalline solids. Over the last decade cocrystals have become very popular as a potential new/alternate solid form of pharmaceuticals. However, there is no consensus on what exactly a cocrystal means and what it constitutes across academia, industry and regulatory bodies. On the other hand, cocrystals have been endorsed to the extent that the following facts have been obscured: (1) cocrystals are only one of the putative outcomes of co-crystallization, if at all, and (2) their application goes way beyond pharmaceuticals. Solvates, solid solutions, eutectics, salts, ionic liquids, solid dispersions, supramolecular gelators etc. are among the multifarious products of co-crystallization. The manifestation of these supramolecular/non-covalent crystalline adducts is controlled by the inherent nature of the system (the components involved) besides the surroundings (temperature, solvent, pH etc.); in effect it is a thermodynamic outcome. Each of these adducts, including cocrystals, are unique, exhibit varied physicochemical properties and are amenable to design and therefore have, and potentially find, manifold applications in diverse fields such as organic synthesis & separation, green chemistry, energy storage, solar cells, electronics, luminescent and smart materials, apart from pharmaceuticals. This article highlights the diversity of crystal forms and the utility of small molecule supramolecular combinations.

Recommended Literature
- [1] Brønsted acid ionic liquid-catalyzed reductive Friedel–Crafts alkylation of indoles and cyclic ketones without using an external reductant†
- [2] A three dimensional Pt nanodendrite/graphene/MnO2 nanoflower modified electrode for the sensitive and selective detection of dopamine†
- [3] High-efficiency blue photoluminescence in the Cs2NaInCl6:Sb3+ double perovskite phosphor†
- [4] Creating a two-dimensional hole gas in a polar/polar LaAlO3/KTaO3 perovskite heterostructure†
- [5] Rates and equilibria in the ionisation of C–H bonds
- [6] Preparation of single-crystalline platinum nanowires with small diameters under mild conditions†
- [7] Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites
- [8] Chemo-enzymatic synthesis of a levoglucosenone-derived bi-functional monomer and its ring-opening metathesis polymerization in the green solvent Cyrene™†
- [9] Simulation of DNA double-strand dissociation and formation during replica-exchange molecular dynamics simulations
- [10] Back cover










